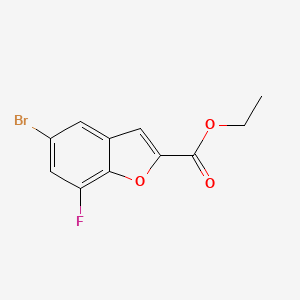![molecular formula C8H6BrN3O2 B1652278 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 142168-98-7](/img/structure/B1652278.png)
6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Overview
Description
6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is a chemical compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3- d ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of Pyrimidone: The initial step involves the formation of a pyrimidone ring through a cyclization reaction[_{{{CITATION{{{_4{Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno2,3-d ....
Bromination: The pyrimidone ring is then brominated to introduce the bromo group at the 6th position[_{{{CITATION{{{_4{Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno2,3-d ....
Methylation: Finally, the compound is methylated at the 1st position to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and standard laboratory equipment[_{{{CITATION{{{_4{Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno2,3-d .... The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is used as an intermediate in the synthesis of more complex organic molecules. Its bromo and methyl groups make it a versatile building block for various chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
6-Chloro-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
6-Bromo-2-methylpyrido[2,3-d]pyrimidine-2,4-dione
6-Bromo-1-ethylpyrido[2,3-d]pyrimidine-2,4-dione
Uniqueness: 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its bromo group at the 6th position and methyl group at the 1st position contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
6-bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-6-5(2-4(9)3-10-6)7(13)11-8(12)14/h2-3H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHPSETYBOEQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199642 | |
| Record name | 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142168-98-7 | |
| Record name | 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142168-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



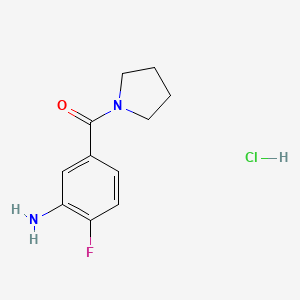
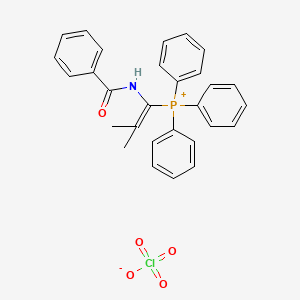
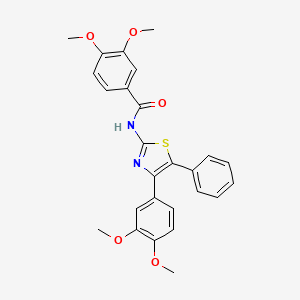
![3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1652203.png)
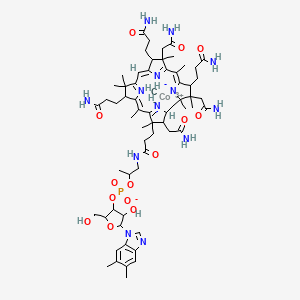
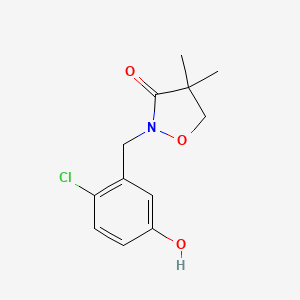

![4H-1-Benzothiopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B1652211.png)
